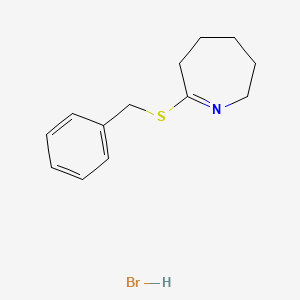
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes . The reaction conditions often involve the use of cerium(IV) ammonium nitrate (CAN) as a catalyst in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azepine derivatives.
Applications De Recherche Scientifique
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-3,4,5,6-tetrahydro-2H-azepine
- 7-butyl-3,4,5,6-tetrahydro-2H-azepine
- 7-methoxy-3,4,5,6-tetrahydro-2H-azepine
Uniqueness
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
Numéro CAS |
87577-91-1 |
|---|---|
Formule moléculaire |
C13H18BrNS |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
7-benzylsulfanyl-3,4,5,6-tetrahydro-2H-azepine;hydrobromide |
InChI |
InChI=1S/C13H17NS.BrH/c1-3-7-12(8-4-1)11-15-13-9-5-2-6-10-14-13;/h1,3-4,7-8H,2,5-6,9-11H2;1H |
Clé InChI |
LSMKUAWAHSQDDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NCC1)SCC2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


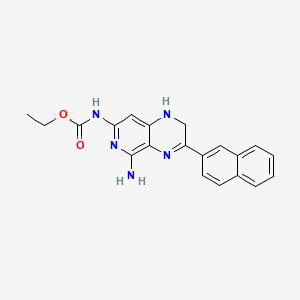
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
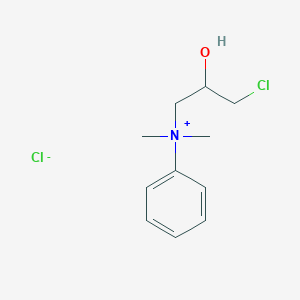

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
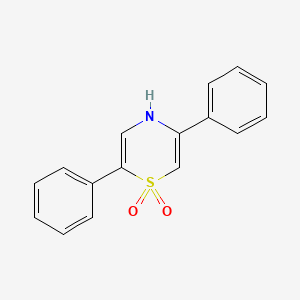
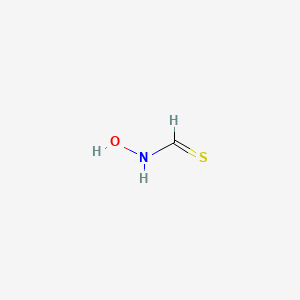
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

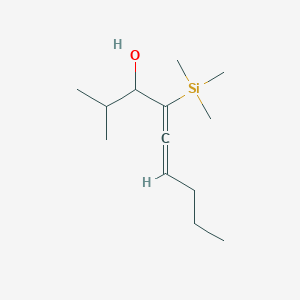
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

